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Compound of Interest

Compound Name: Tomatine

Cat. No.: B1682986 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Tomatine is a steroidal glycoalkaloid found in high concentrations in unripe (green) tomatoes

(Solanum lycopersicum) and other parts of the tomato plant.[1] It is a bioactive compound with

a range of potential nutraceutical and pharmacological properties, including antimicrobial, anti-

inflammatory, and anticancer activities.[1][2] As the fruit ripens, the concentration of α-tomatine
decreases significantly, as it is metabolized into other compounds.[1] This makes green

tomatoes a valuable source for the extraction of this potent phytochemical. This document

provides detailed protocols for the extraction of α-tomatine from green tomato fruit for research

and development purposes.

Data Presentation: Comparison of Extraction
Methods
The efficiency of α-tomatine extraction is influenced by the chosen solvent, temperature, and

extraction time. Below is a summary of quantitative data from various extraction methodologies.
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Extraction
Method

Solvent
System

Temperatur
e (°C)

Residence
Time (min)

Tomatine
Yield
(mg/100g
fresh fruit)

Reference

Conventional

Solvent

Aqueous

Acetic Acid
Not Specified Not Specified 1.6 - 17 [3]

Conventional

Solvent

Chloroform/M

ethanol (2:1

v/v)

Not Specified Not Specified 9.8 - 89.9 [3]

Conventional

Solvent

80% Aqueous

Ethanol (v/v)
Not Specified Not Specified 13 - 360 [3]

Conventional

Solvent

2% Acetic

Acid
Not Specified Not Specified Not Specified [4]

Conventional

Solvent

Tetrahydrofur

an-Water-

Acetonitrile-

Acetic Acid

(50:30:20:1)

Not Specified Not Specified Not Specified [5]

Subcritical

Water

Extraction

(SWE)

Water 120 15
Lower than

190°C
[3][6]

Subcritical

Water

Extraction

(SWE)

Water 190 15 ~200 [3][6]

Subcritical

Water

Extraction

(SWE)

Water 190 30

No significant

difference

from 15 min

[3]

Subcritical

Water

Water 190 45 No significant

difference

[3]
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Extraction

(SWE)

from 15 min

Experimental Protocols
Protocol 1: Conventional Solvent Extraction using
Acidified Methanol
This protocol is a standard method for the extraction of glycoalkaloids from plant material.

Materials:

Green tomatoes

Methanol

Acetic acid

0.2 N Hydrochloric acid (HCl)

Concentrated Ammonium hydroxide (NH₄OH)

Homogenizer/blender

Rotary evaporator

Centrifuge and tubes

Whatman No. 1 filter paper or equivalent

Methodology:

Sample Preparation: Select firm, unripe green tomatoes. Wash and chop the tomatoes into

small pieces.[7]

Homogenization: Weigh the chopped tomato sample and place it in a blender. Add 2% acetic

acid in methanol (e.g., 100 mL for 3-41 g of tomato). Homogenize the mixture until a uniform

slurry is obtained.[7]
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Concentration: Concentrate the resulting mixture using a rotary evaporator at a temperature

below 40°C until the volume is reduced to 2-3 mL.[7]

Acidification: Dissolve the concentrate in 40 mL of 0.2 N HCl.[7]

Centrifugation: Centrifuge the acidic solution at 18,000 x g for 5 minutes at 5°C to pellet

insoluble material.[7]

Washing: Decant the supernatant. Rinse the pellet twice with 10 mL of 0.2 N HCl,

centrifuging after each wash and combining the supernatants.[7]

Precipitation: Add 20 mL of concentrated NH₄OH to the combined supernatant to precipitate

the glycoalkaloids.[4][7] A pH of around 10.5 is targeted for precipitation.[4]

Collection: Centrifuge the mixture to collect the precipitate. The resulting pellet contains the

crude α-tomatine extract.

Drying (Optional): The pellet can be dried under reduced pressure for storage or further

purification.

Protocol 2: Subcritical Water Extraction (SWE)
This method is a green and sustainable alternative to conventional solvent extraction.[3][6]

Materials:

Green tomatoes, fresh or frozen

Subcritical water extraction system (high-pressure reactor)

Deionized water

Methodology:

Sample Preparation: Wash and cut the green tomatoes into small pieces. The use of fresh or

frozen tomatoes can be tested.[3]
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Extraction: Place the prepared tomatoes into the high-pressure reactor of the SWE system. A

solvent-to-solid ratio of 10:1 is recommended.[3]

Set Parameters: Pressurize the reactor to 50 bar. Set the extraction temperature to 190°C

and the residence time to 15 minutes for optimal yield.[3][6]

Extraction Process: Initiate the extraction process according to the instrument's operating

procedure.

Collection: After the extraction is complete, cool down the reactor and collect the aqueous

extract containing α-tomatine.

Further Processing: The extract can be used directly for analysis or further purified.

Visualization of Protocols
Experimental Workflow: Tomatine Extraction
The following diagram illustrates the general workflow for the extraction of α-tomatine from

green tomatoes.
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Caption: Workflow for α-tomatine extraction from green tomatoes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1682986?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationships: Factors Influencing Tomatine
Extraction
This diagram shows the key factors that influence the efficiency of α-tomatine extraction.

Tomatine Extraction
Efficiency

Solvent System

Polarity (e.g., Methanol, Water)
Acidification (e.g., Acetic Acid)

Temperature

Higher temperatures can increase
solubility and extraction rate (SWE)

Extraction Time

Sufficient time for solvent penetration
and analyte dissolution is crucial

pH

Acidic conditions improve tomatine
solubility by protonating the nitrogen atom

Starting Material

Fresh vs. Lyophilized
Particle Size (Grinding)

Click to download full resolution via product page

Caption: Factors influencing the efficiency of α-tomatine extraction.

Concluding Remarks
The choice of extraction protocol for α-tomatine depends on the available equipment, desired

purity, and scalability of the process. Conventional solvent extraction is a well-established

method suitable for laboratory-scale extractions. Subcritical water extraction presents a more

environmentally friendly and potentially higher-yielding alternative, particularly for larger-scale

production. For quantitative analysis of the extracted tomatine, High-Performance Liquid

Chromatography (HPLC) is the most commonly used technique.[8][9] The validation of the

analytical method is crucial for accurate quantification.[8][9] These protocols provide a solid

foundation for researchers to explore the potential of α-tomatine in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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